tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Brand Name:
Vulcanchem
CAS No.:
107600-10-2
VCID:
VC20789361
InChI:
InChI=1S/C37H60N6O7/c1-10-24(6)19-39-35(48)30(23(4)5)32(45)31(44)27(16-22(2)3)41-34(47)29(18-26-20-38-21-40-26)42-33(46)28(17-25-14-12-11-13-15-25)43-36(49)50-37(7,8)9/h11-15,20-24,27-32,44-45H,10,16-19H2,1-9H3,(H,38,40)(H,39,48)(H,41,47)(H,42,46)(H,43,49)/t24-,27-,28-,29-,30+,31+,32+/m0/s1
SMILES:
CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O
Molecular Formula:
C37H60N6O7
Molecular Weight:
700.9 g/mol
tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
CAS No.: 107600-10-2
Cat. No.: VC20789361
Molecular Formula: C37H60N6O7
Molecular Weight: 700.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107600-10-2 |
|---|---|
| Molecular Formula | C37H60N6O7 |
| Molecular Weight | 700.9 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C37H60N6O7/c1-10-24(6)19-39-35(48)30(23(4)5)32(45)31(44)27(16-22(2)3)41-34(47)29(18-26-20-38-21-40-26)42-33(46)28(17-25-14-12-11-13-15-25)43-36(49)50-37(7,8)9/h11-15,20-24,27-32,44-45H,10,16-19H2,1-9H3,(H,38,40)(H,39,48)(H,41,47)(H,42,46)(H,43,49)/t24-,27-,28-,29-,30+,31+,32+/m0/s1 |
| Standard InChI Key | PIKMEJCYGLUULJ-YHCBXFNRSA-N |
| Isomeric SMILES | CC[C@H](C)CNC(=O)[C@@H]([C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)C(C)C |
| SMILES | CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
| Canonical SMILES | CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator